molecular formula C12H9N3OS2 B14551954 Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)- CAS No. 61727-15-9

Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)-

Cat. No.: B14551954
CAS No.: 61727-15-9
M. Wt: 275.4 g/mol
InChI Key: XUEPUDUZQHTSMY-UHFFFAOYSA-N
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Description

Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)-: is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the isocyanate group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate or thio groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)- involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This can result in the inhibition or modification of enzyme activity, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine, 4-isocyanato-2,6-dimethyl-: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.

    Pyrimidine, 4-isocyanato-2-(methylthio)-5-(methylthio)-: Another related compound with different thio substituents.

Uniqueness

Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

61727-15-9

Molecular Formula

C12H9N3OS2

Molecular Weight

275.4 g/mol

IUPAC Name

4-isocyanato-2-methylsulfanyl-5-phenylsulfanylpyrimidine

InChI

InChI=1S/C12H9N3OS2/c1-17-12-13-7-10(11(15-12)14-8-16)18-9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

XUEPUDUZQHTSMY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)N=C=O)SC2=CC=CC=C2

Origin of Product

United States

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